Quchic

Catalog No.
S1785972
CAS No.
1400742-42-8
M.F
C25H24N2O2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quchic

CAS Number

1400742-42-8

Product Name

Quchic

IUPAC Name

quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RHYGTJXOHOGQGI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5

Synonyms

QUCHIC

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5

Quchic, also known as BB-22, is a synthetic cannabinoid with the chemical structure characterized by its quinolinyl carboxylate moiety. It is classified as a potent agonist of the cannabinoid receptors, particularly the CB2 receptor, which is primarily involved in the modulation of immune responses and inflammation. This compound mimics the psychoactive effects of Δ9-tetrahydrocannabinol, the principal psychoactive component of cannabis. Quchic has been identified in various products marketed as legal highs, often mixed with plant materials and sold in head shops and online platforms .

Quchic acts as a cannabimimetic agent, mimicking the effects of THC, the psychoactive compound in cannabis. It achieves this by binding to cannabinoid receptors, particularly CB1 receptors, in the brain []. This activation triggers similar signaling pathways as THC, leading to psychoactive effects.

Quchic is a dangerous substance with potential for severe health risks. As a synthetic cannabinoid, it can cause a variety of adverse effects, including:

  • Intense intoxication
  • Psychosis
  • Seizures
  • Rapid heart rate
  • Difficulty breathing
  • Kidney damage
  • In rare cases, death [].
Typical of synthetic cannabinoids. These include:

  • Binding Affinity: It exhibits a strong binding affinity for cannabinoid receptors, particularly CB2, which influences its psychoactive properties.
  • Metabolic Pathways: Although detailed metabolic pathways are not fully elucidated, initial studies suggest that Quchic may undergo hepatic metabolism, similar to other cannabinoids, potentially leading to various metabolites with distinct biological activities .
  • Toxicological Reactions: The compound has been associated with adverse reactions, including agitation and nausea, which may arise from its interaction with cannabinoid receptors and other physiological systems .

The biological activity of Quchic is primarily linked to its role as a cannabinoid receptor agonist. Studies indicate that it can produce effects similar to those of natural cannabinoids:

  • Psychoactive Effects: Quchic mimics the psychoactive effects of THC, leading to alterations in mood, perception, and cognition.
  • Potential Therapeutic Effects: While primarily recognized for its psychoactive properties, ongoing research aims to explore its potential therapeutic applications in treating conditions such as pain disorders and neurodegenerative diseases .

Quchic can be synthesized through several chemical pathways involving:

  • Quinoline Derivatives: The synthesis typically starts with quinoline derivatives that are modified to introduce carboxylate groups.
  • Reagents and Conditions: Common reagents include acyl chlorides and bases under controlled conditions to ensure proper formation of the desired compound .
  • Industrial Production: The synthesis process is often conducted on an industrial scale using solvent-based methods to ensure uniformity in product quality.

Quchic has several applications, primarily within the realm of research and drug development:

  • Research Tool: It serves as a valuable tool for studying cannabinoid receptor pharmacology and the effects of synthetic cannabinoids on biological systems.
  • Potential Medicinal Use: Investigations are ongoing into its potential use for therapeutic purposes in managing pain or inflammation due to its interaction with cannabinoid receptors .

Studies on Quchic's interactions reveal significant insights into its pharmacodynamics:

  • Receptor Binding Studies: Research indicates that Quchic binds effectively to CB2 receptors, which may lead to both therapeutic effects and adverse reactions due to its potency .
  • Comparative Studies: Interaction studies comparing Quchic with other synthetic cannabinoids highlight differences in binding affinities and resultant biological activities, underscoring its unique profile among synthetic cannabinoids .

Quchic shares similarities with several other synthetic cannabinoids. Below are some notable compounds for comparison:

Compound NameChemical Structure TypePrimary Receptor AffinityUnique Features
JWH-018NaphthoylindoleCB1 and CB2One of the first widely studied synthetic cannabinoids.
AM-2201NaphthoylindoleCB1 and CB2Known for high potency and long duration of action.
ADB-FUBINACAIndazole derivativeCB1Notable for its strong psychoactive effects and unique structure.
QUPICQuinolinyl carboxylateCB1 and CB2Similar structure but different pharmacological profile compared to Quchic.

Quchic's uniqueness lies in its specific binding profile and potential therapeutic applications that differentiate it from these other compounds. Its strong affinity for the CB2 receptor suggests a focus on immune modulation rather than solely psychoactive effects, making it an interesting subject for further research into both recreational use and medicinal properties .

XLogP3

6

Hydrogen Bond Acceptor Count

3

Exact Mass

384.183778013 g/mol

Monoisotopic Mass

384.183778013 g/mol

Heavy Atom Count

29

UNII

EUD4ZLB25R

Wikipedia

QUCHIC

Dates

Modify: 2023-08-15
1.Sobolevsky, T.,Prasolov, I., and Rodchenkov, G. Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International 200, 141-147 (2010).

Explore Compound Types